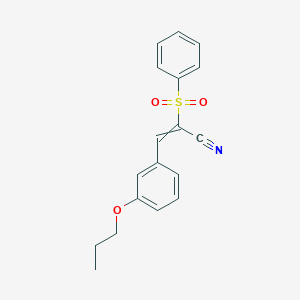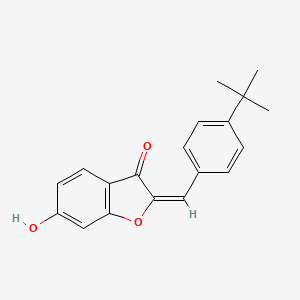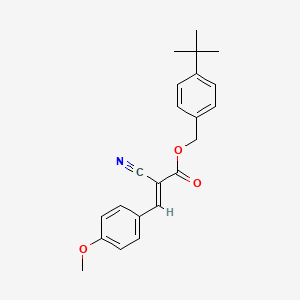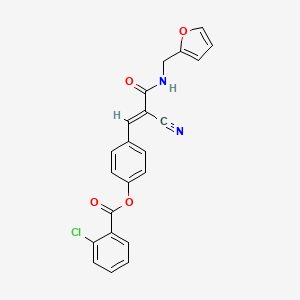
2-(Benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile: is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile typically involves multiple steps:
Formation of the Benzenesulfonyl Group: The initial step involves the sulfonation of benzene to form benzenesulfonyl chloride. This is achieved by reacting benzene with sulfuric acid and chlorosulfonic acid.
Introduction of the Propoxyphenyl Group: The next step involves the introduction of the propoxyphenyl group. This can be done through a Friedel-Crafts alkylation reaction, where propoxybenzene is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Formation of the Prop-2-enenitrile Group: The final step involves the formation of the prop-2-enenitrile group. This can be achieved through a Knoevenagel condensation reaction, where the intermediate compound is reacted with malononitrile in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile: has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfonyl group can form strong interactions with amino acid residues, while the nitrile group can participate in hydrogen bonding or other interactions.
相似化合物的比较
Similar Compounds
2-(Benzenesulfonyl)-3-phenylprop-2-enenitrile: Lacks the propoxy group, making it less hydrophobic.
2-(Benzenesulfonyl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of a propoxy group, affecting its reactivity and solubility.
Uniqueness
- The presence of the propoxy group in 2-(Benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile increases its hydrophobicity and may enhance its interactions with hydrophobic environments or molecules.
- The combination of the sulfonyl, nitrile, and propoxyphenyl groups provides a unique set of chemical properties that can be exploited in various applications.
属性
IUPAC Name |
2-(benzenesulfonyl)-3-(3-propoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-2-11-22-16-8-6-7-15(12-16)13-18(14-19)23(20,21)17-9-4-3-5-10-17/h3-10,12-13H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVDCYYTBFJBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl (2Z)-2-[3-[(2,4-dichlorobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750384.png)
![tert-butyl (2Z)-2-[3-[(2-chloro-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750389.png)
![tert-butyl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750391.png)
![propan-2-yl (2Z)-2-[3-[(4-methoxybenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750397.png)
![propan-2-yl (2Z)-2-[3-[(4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750405.png)
![propan-2-yl (2Z)-2-[3-[(3,5-dinitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B7750408.png)

![2-[(E)-2-Hydroxy-3-methoxybenzylidene]-6-hydroxybenzofuran-3(2H)-one](/img/structure/B7750432.png)

![Ethyl 2-[(4-hydroxybenzoyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7750445.png)
![2-(Benzenesulfonyl)-3-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B7750453.png)
![2-(Benzenesulfonyl)-3-[3-[(4-fluorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B7750468.png)


